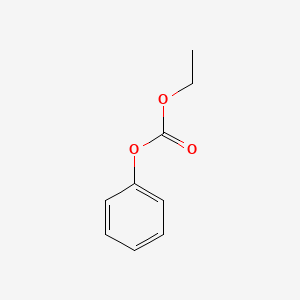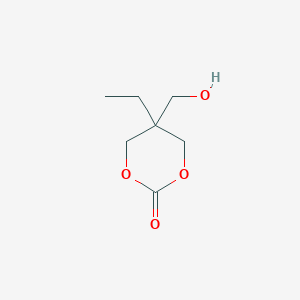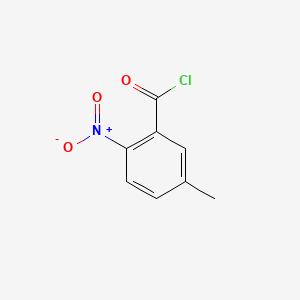
Maleimide, N,N'-(dithiodi-p-phenylene)di-
概要
説明
Maleimide, N,N’-(dithiodi-p-phenylene)di- is a chemical compound that belongs to the class of maleimides. Maleimides are characterized by the presence of a maleic acid imide group, which is a versatile building block in organic synthesis. This particular compound features a dithiodi-p-phenylene linkage, which imparts unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide, N,N’-(dithiodi-p-phenylene)di- typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide ring. The dithiodi-p-phenylene linkage is introduced through a series of coupling reactions. For example, the synthesis might involve the use of palladium or nickel catalysts in a Suzuki–Miyaura cross-coupling reaction with diboronic acid derivatives . The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or N,N’-dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of Maleimide, N,N’-(dithiodi-p-phenylene)di- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce the environmental impact .
化学反応の分析
Types of Reactions
Maleimide, N,N’-(dithiodi-p-phenylene)di- undergoes various types of chemical reactions, including:
Addition Reactions: The maleimide group is highly reactive towards thiols, forming thiosuccinimide products through thiol-Michael addition reactions.
Polymerization: The compound can participate in free-radical or anionic polymerization to form functional polymers.
Coupling Reactions: It can undergo coupling reactions with halide compounds using palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include thiols, diboronic acids, and halide compounds. The reactions are typically carried out under mild conditions, often in the presence of polar solvents such as DMSO or DMF .
Major Products Formed
The major products formed from these reactions include thiosuccinimide derivatives, functional polymers, and various coupled products depending on the specific reagents and conditions used .
科学的研究の応用
Maleimide, N,N’-(dithiodi-p-phenylene)di- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Maleimide, N,N’-(dithiodi-p-phenylene)di- primarily involves its reactivity towards thiol groups. The maleimide group undergoes a thiol-Michael addition reaction with thiols, forming stable thiosuccinimide linkages . This reactivity is exploited in bioconjugation techniques to selectively modify cysteine residues in proteins .
類似化合物との比較
Maleimide, N,N’-(dithiodi-p-phenylene)di- can be compared with other maleimide derivatives such as N-phenylmaleimide and 3,4-diphenylmaleimide. While all these compounds share the maleimide core structure, the dithiodi-p-phenylene linkage in Maleimide, N,N’-(dithiodi-p-phenylene)di- imparts unique properties such as enhanced thermal stability and specific reactivity towards thiols . Other similar compounds include N-substituted maleimides, which exhibit varying degrees of reactivity and stability based on their substituents .
特性
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]disulfanyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S2/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHZTWRCINWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)SSC3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960162 | |
| Record name | 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39557-39-6 | |
| Record name | 1,1′-(Dithiodi-4,1-phenylene)bis[1H-pyrrole-2,5-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39557-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, N,N'-(dithiodi-p-phenylene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039557396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)







